Methyl 5-bromo-3-methyl-6-oxo-1,6-dihydropyridine-2-carboxylate
CAS No.: 1006365-26-9
Cat. No.: VC2577746
Molecular Formula: C8H8BrNO3
Molecular Weight: 246.06 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1006365-26-9 |
|---|---|
| Molecular Formula | C8H8BrNO3 |
| Molecular Weight | 246.06 g/mol |
| IUPAC Name | methyl 5-bromo-3-methyl-6-oxo-1H-pyridine-2-carboxylate |
| Standard InChI | InChI=1S/C8H8BrNO3/c1-4-3-5(9)7(11)10-6(4)8(12)13-2/h3H,1-2H3,(H,10,11) |
| Standard InChI Key | OWIWMVXMGAPPJS-UHFFFAOYSA-N |
| SMILES | CC1=C(NC(=O)C(=C1)Br)C(=O)OC |
| Canonical SMILES | CC1=C(NC(=O)C(=C1)Br)C(=O)OC |
Introduction
Chemical Structure and Properties
Structural Characteristics
Methyl 5-bromo-3-methyl-6-oxo-1,6-dihydropyridine-2-carboxylate is characterized by a dihydropyridine core structure with specific substituents. The compound features a bromine atom at the 5-position, which enhances its reactivity and biological activity. The methyl group at the 3-position and the methyl carboxylate group at the 2-position further define its structural characteristics. The keto group at the 6-position contributes to its ability to form hydrogen bonds and interact with biological targets.
The molecular formula of the compound is C8H8BrNO3, with a molecular weight of 246.06 g/mol. The structure can be represented using the canonical SMILES notation: CC1=C(NC(=O)C(=C1)Br)C(=O)OC, and has an InChI Key of OWIWMVXMGAPPJS-UHFFFAOYSA-N.
Physical and Chemical Properties
The physical and chemical properties of Methyl 5-bromo-3-methyl-6-oxo-1,6-dihydropyridine-2-carboxylate are influenced by its heterocyclic structure and functional groups. The presence of a bromine atom introduces electronegativity and potential for halogen bonding, while the carbonyl groups enable hydrogen bonding interactions. The methyl ester group provides sites for nucleophilic attacks, contributing to the compound's reactivity.
Table 1: Physical and Chemical Properties of Methyl 5-bromo-3-methyl-6-oxo-1,6-dihydropyridine-2-carboxylate
| Property | Value |
|---|---|
| Molecular Formula | C8H8BrNO3 |
| Molecular Weight | 246.06 g/mol |
| Physical State | Solid |
| CAS Number | 1006365-26-9 |
| InChI Key | OWIWMVXMGAPPJS-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(NC(=O)C(=C1)Br)C(=O)OC |
Spectroscopic Data
Spectroscopic analysis provides valuable information about the structural features of Methyl 5-bromo-3-methyl-6-oxo-1,6-dihydropyridine-2-carboxylate. While specific spectral data is limited in the available research, typical spectroscopic characteristics for this class of compounds can be inferred based on structural analysis.
The 1H NMR spectrum would likely show signals corresponding to the methyl group at the 3-position, the methoxy group of the ester, and the aromatic proton at the 4-position. The 13C NMR spectrum would exhibit signals for the carbonyl carbons, the methyl carbons, and the aromatic carbons of the pyridine ring. The IR spectrum would display characteristic absorption bands for the carbonyl groups of the ester and the amide, as well as bands associated with the C-Br bond and the aromatic C=C bonds.
Synthesis and Preparation Methods
Synthetic Routes
The synthesis of Methyl 5-bromo-3-methyl-6-oxo-1,6-dihydropyridine-2-carboxylate typically involves the bromination of the parent compound, 3-methyl-6-oxo-1,6-dihydropyridine-2-carboxylate. This bromination reaction selectively targets the 5-position of the pyridine ring due to electronic and steric factors.
Several synthetic routes can be employed, depending on the available starting materials and desired scale of production. One common approach involves the direct bromination of the pyridine ring using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is typically carried out in a suitable solvent such as acetic acid or dichloromethane.
Alternative synthetic routes may involve constructing the pyridine ring with the bromine already installed, followed by functionalization to introduce the other substituents. These methods provide flexibility in the synthesis of this compound and related derivatives for research and development purposes.
Reaction Conditions
The bromination reaction for synthesizing Methyl 5-bromo-3-methyl-6-oxo-1,6-dihydropyridine-2-carboxylate requires careful control of reaction conditions to ensure selectivity and high yield. The reaction is typically performed under mild to moderate conditions, with temperature control being a critical factor.
The reaction conditions often include:
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Solvent: Acetic acid, dichloromethane, or other suitable organic solvents
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Temperature: Room temperature to slightly elevated temperatures (20-50°C)
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Reaction time: Variable, typically several hours to ensure complete conversion
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Catalyst: Lewis acids such as iron(III) chloride may be used to enhance the reactivity of the brominating agent
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Purification: Column chromatography or recrystallization to obtain the pure product
Industrial Production Methods
For industrial-scale production of Methyl 5-bromo-3-methyl-6-oxo-1,6-dihydropyridine-2-carboxylate, continuous flow reactors and automated systems may be employed to improve efficiency and yield. These methods allow for better control over reaction parameters and reduced waste generation.
Advanced purification techniques, including automated chromatography systems and continuous crystallization processes, ensure the production of high-purity material suitable for pharmaceutical and research applications. The industrial production methods also focus on sustainability aspects, such as solvent recycling, energy efficiency, and minimization of hazardous waste generation.
Chemical Reactivity
Types of Reactions
Methyl 5-bromo-3-methyl-6-oxo-1,6-dihydropyridine-2-carboxylate participates in various chemical reactions, primarily due to its reactive functional groups and the bromine substituent. The main types of reactions include:
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Substitution Reactions: The bromine atom at the 5-position can undergo nucleophilic aromatic substitution with various nucleophiles, such as amines, thiols, or alkoxides. These reactions allow for the introduction of diverse functional groups, expanding the structural diversity for structure-activity relationship studies.
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Reduction Reactions: The carbonyl groups in the molecule can be reduced using appropriate reducing agents. The ester group may be reduced to an alcohol, while the amide carbonyl may be reduced to form different pyridine derivatives.
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Hydrolysis Reactions: The methyl ester can undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid, which can then be further derivatized.
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Cross-coupling Reactions: The bromine substituent makes the compound suitable for palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Sonogashira couplings, enabling the formation of carbon-carbon bonds.
Common Reagents and Conditions
Various reagents and conditions are employed for the different types of reactions involving Methyl 5-bromo-3-methyl-6-oxo-1,6-dihydropyridine-2-carboxylate:
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For substitution reactions:
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Nucleophiles: Primary or secondary amines, thiols, alcohols
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Base: Triethylamine, potassium carbonate, sodium hydride
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Solvents: DMF, DMSO, acetonitrile
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Temperature: Room temperature to reflux conditions
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For reduction reactions:
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Reducing agents: Sodium borohydride, lithium aluminum hydride
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Solvents: Ethanol, tetrahydrofuran, diethyl ether
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Temperature: Low temperature (0°C) to room temperature
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For hydrolysis reactions:
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Acidic conditions: Hydrochloric acid, sulfuric acid
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Basic conditions: Sodium hydroxide, potassium hydroxide
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Solvents: Water-alcohol mixtures
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Temperature: Room temperature to reflux
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For cross-coupling reactions:
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Catalysts: Palladium complexes such as Pd(PPh3)4, Pd(dppf)Cl2
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Coupling partners: Boronic acids/esters, organostannanes, terminal alkynes
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Base: Potassium carbonate, cesium carbonate, triethylamine
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Solvents: THF, dioxane, toluene
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Temperature: Elevated temperatures
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Atmosphere: Inert (nitrogen or argon)
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Major Products Formed
The reactions of Methyl 5-bromo-3-methyl-6-oxo-1,6-dihydropyridine-2-carboxylate yield various products depending on the reaction type and conditions:
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Substitution reactions yield 5-substituted derivatives, where the bromine is replaced by other functional groups such as amino, thiol, or alkoxy groups. These derivatives often have altered biological activities compared to the parent compound.
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Reduction reactions can lead to alcohol derivatives or reduced pyridine structures, depending on the reducing agent and conditions employed.
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Hydrolysis reactions produce the corresponding carboxylic acid, which can serve as an intermediate for further derivatization through amide or ester formation.
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Cross-coupling reactions generate products with carbon-carbon bonds at the 5-position, allowing for the introduction of aryl, heteroaryl, vinyl, or alkynyl groups. These modifications can significantly alter the compound's physical properties and biological activities.
The diverse range of products obtainable from Methyl 5-bromo-3-methyl-6-oxo-1,6-dihydropyridine-2-carboxylate makes it a valuable building block in medicinal chemistry and organic synthesis.
Biological Activity and Applications
Pharmaceutical Applications
Methyl 5-bromo-3-methyl-6-oxo-1,6-dihydropyridine-2-carboxylate belongs to the dihydropyridine class of compounds, which have widespread pharmaceutical applications. The compound's structural features, particularly the dihydropyridine core, contribute to its potential as a calcium channel modulator. Many dihydropyridine derivatives have been developed as calcium channel blockers for treating cardiovascular conditions such as hypertension and angina.
The unique substitution pattern in Methyl 5-bromo-3-methyl-6-oxo-1,6-dihydropyridine-2-carboxylate, including the bromine atom at the 5-position and the methyl group at the 3-position, may confer specific pharmacological properties that differentiate it from other dihydropyridine compounds. These structural features influence its binding affinity and selectivity for specific molecular targets.
Anticoagulant Properties
One of the notable biological activities of Methyl 5-bromo-3-methyl-6-oxo-1,6-dihydropyridine-2-carboxylate is its anticoagulant property. Compounds of this class have been shown to prevent blood clot formation, making them potential candidates for therapeutic applications in cardiovascular diseases.
The anticoagulant activity may be attributed to the compound's ability to interact with specific proteins involved in the coagulation cascade. While the exact mechanism requires further investigation, it may involve inhibition of coagulation factors or modulation of platelet function.
The presence of the bromine substituent likely contributes to the anticoagulant activity, as halogenated compounds often exhibit enhanced binding to specific protein targets due to increased lipophilicity and the potential for halogen bonding interactions.
Antimicrobial Activity
Dihydropyridine derivatives, including compounds similar to Methyl 5-bromo-3-methyl-6-oxo-1,6-dihydropyridine-2-carboxylate, have demonstrated antimicrobial activity against various bacterial strains. The antibacterial properties may be particularly pronounced against Gram-positive bacteria.
The antimicrobial action mechanism likely involves disruption of bacterial cell membranes or inhibition of essential enzymes required for bacterial growth and survival. The bromine substituent can enhance antimicrobial activity by increasing membrane permeability or binding affinity to specific bacterial targets.
Research has shown that modifications in the dihydropyridine structure can lead to increased potency against resistant bacterial strains, suggesting potential applications in addressing antimicrobial resistance challenges.
| Biological Activity | Mechanism | Potential Applications |
|---|---|---|
| Anticoagulant | Prevention of blood clot formation | Cardiovascular diseases |
| Antimicrobial | Disruption of bacterial cell membranes or inhibition of essential enzymes | Treatment of bacterial infections |
| Antitumor | Induction of apoptosis and inhibition of cell proliferation | Cancer therapy |
| Calcium Channel Modulation | Interaction with L-type calcium channels | Hypertension, angina |
Structure-Activity Relationship
Mechanism of Action
The mechanism of action of Methyl 5-bromo-3-methyl-6-oxo-1,6-dihydropyridine-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound's biological activities can be attributed to several structural features:
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The dihydropyridine core is known to interact with L-type calcium channels, making it a potential calcium channel modulator. This interaction may underlie its cardiovascular effects and contribute to its antitumor activity by modulating calcium signaling in cancer cells.
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The bromine atom at the 5-position enhances the compound's lipophilicity and provides a site for halogen bonding interactions with protein targets. This feature may contribute to the compound's binding affinity and selectivity for specific receptors or enzymes.
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The methyl group at the 3-position and the methyl ester at the 2-position influence the electron distribution and conformation of the molecule, affecting its interactions with biological targets.
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The keto group at the 6-position provides opportunities for hydrogen bonding interactions, which may be crucial for binding to specific protein pockets.
The compound may act through multiple mechanisms, including enzyme inhibition, receptor modulation, and interference with cell signaling pathways, leading to its diverse biological activities.
Comparison with Similar Compounds
To understand the unique properties of Methyl 5-bromo-3-methyl-6-oxo-1,6-dihydropyridine-2-carboxylate, a comparison with structurally similar compounds is informative. The table below presents a comparison of related compounds with their structural similarities and differences.
Table 3: Comparison of Methyl 5-bromo-3-methyl-6-oxo-1,6-dihydropyridine-2-carboxylate with Similar Compounds
| Compound | Structural Similarity | Similarity Index | Key Differences |
|---|---|---|---|
| Methyl 5-bromo-6-oxo-1,6-dihydropyridine-2-carboxylate | High | 0.82 | Absence of 3-methyl group |
| Methyl 5-bromo-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate | Moderate | 0.68 | Different positions of methyl and carboxylate groups |
| Methyl 6-bromo-1H-indole-2-carboxylate | Moderate | 0.70 | Indole core instead of dihydropyridine |
| Methyl 3-Bromopyrrole-2-carboxylate | Moderate | 0.70 | Pyrrole core instead of dihydropyridine |
| Methyl 5-Bromo-3-nitro-6-oxo-1,6-dihydropyridine-2-carboxylate | High | Not specified | Nitro group at 3-position instead of methyl |
The structural differences among these compounds result in varying biological activities and chemical properties . For instance, the absence of the 3-methyl group in Methyl 5-bromo-6-oxo-1,6-dihydropyridine-2-carboxylate may affect its binding affinity to specific targets, while the different heterocyclic cores in compounds like Methyl 6-bromo-1H-indole-2-carboxylate lead to distinct pharmacological profiles.
Understanding these structure-activity relationships is crucial for designing new derivatives with enhanced biological activities or improved pharmacokinetic properties.
Research Findings and Case Studies
Recent Research Developments
Recent research has explored the potential applications of Methyl 5-bromo-3-methyl-6-oxo-1,6-dihydropyridine-2-carboxylate and related compounds in various fields, particularly in medicinal chemistry and drug development.
Studies investigating the anticoagulant properties of this compound class have shown promising results in preclinical models. The compounds have demonstrated the ability to inhibit specific coagulation factors involved in thrombosis formation, suggesting potential applications in treating or preventing thrombotic disorders.
Research on the antimicrobial activity of dihydropyridine derivatives has identified several compounds with significant efficacy against multidrug-resistant bacterial strains. The incorporation of halogens, such as bromine, has been shown to enhance antimicrobial activity, likely due to increased membrane permeability and improved target binding.
Investigations into the antitumor potential of these compounds have revealed their ability to induce apoptosis in various cancer cell lines, including those resistant to conventional chemotherapeutic agents. The compounds appear to target multiple pathways involved in cancer cell proliferation and survival, making them promising candidates for combination therapy approaches.
Additionally, research has explored the synthetic utility of Methyl 5-bromo-3-methyl-6-oxo-1,6-dihydropyridine-2-carboxylate as a building block for constructing more complex heterocyclic structures with potential biological activities. The bromine substituent provides a versatile handle for further derivatization through various cross-coupling reactions.
Future Research Directions
The promising biological activities of Methyl 5-bromo-3-methyl-6-oxo-1,6-dihydropyridine-2-carboxylate and related compounds suggest several directions for future research:
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Structure optimization: Systematic modification of the basic structure to enhance specific biological activities, improve pharmacokinetic properties, and reduce potential side effects.
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Mechanism elucidation: Detailed investigation of the molecular mechanisms underlying the various biological activities, including identification of specific protein targets and signaling pathways affected by the compound.
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Combination therapy: Exploration of synergistic effects when used in combination with established therapeutic agents for treating thrombotic disorders, bacterial infections, or cancer.
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Formulation development: Development of suitable formulations for different routes of administration, addressing challenges related to solubility, stability, and bioavailability.
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Synthetic methodology: Refinement of synthetic approaches to improve efficiency, reduce environmental impact, and enable large-scale production for further preclinical and clinical studies.
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Structure-activity relationship studies: Comprehensive analysis of the relationship between structural features and biological activities to guide the design of next-generation compounds with improved properties.
These research directions hold promise for translating the potential of Methyl 5-bromo-3-methyl-6-oxo-1,6-dihydropyridine-2-carboxylate and related compounds into clinically useful therapeutic agents.
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